![molecular formula C17H14ClN3O4 B2634613 N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzamide CAS No. 896300-51-9](/img/structure/B2634613.png)
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves using techniques like X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include its reactivity, stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and spectral data .Scientific Research Applications
Regio- and Stereo-synthesis and Crystal Structure
- Crystal Structure Analysis: A study detailed the regio- and stereo-controlled rearrangement of a similar nitrophenyl compound, elucidating its crystal structure via X-ray diffraction. This research highlights the compound's potential application in understanding molecular configurations and designing drugs with specific stereochemical requirements (H. A. Samimi, 2016).
Antibacterial Activity
- Antibacterial Compounds: Nickel and copper metal complexes of a related nitrobenzamide were synthesized and showed significant antibacterial efficacy, suggesting potential applications in developing new antibacterial agents (S. Saeed et al., 2010).
Hypoxia-selective Cytotoxins
- Cancer Research: Research on bioreductive drugs related to nitrobenzamides has shown selective toxicity for hypoxic cells, indicating potential applications in targeting tumor microenvironments (B. Palmer et al., 1995).
Solubility and Absorption Improvement
- Drug Formulation: Studies have focused on improving the oral absorption of poorly water-soluble drugs by reducing particle size to the submicron region, which could apply to similar compounds for enhancing drug delivery (N. Kondo et al., 1993).
Molecular Engineering
- Crystal Engineering: Investigations into molecular tapes and interactions in crystal engineering could inform the design of new materials or drugs by exploiting hydrogen and halogen bonds, applicable to compounds with similar structural motifs (B. K. Saha et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c18-12-3-7-14(8-4-12)20-10-13(9-16(20)22)19-17(23)11-1-5-15(6-2-11)21(24)25/h1-8,13H,9-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMWATJQHUZMPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide |
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